Structural Mass Differentiation: Enoxacin Impurity 8 vs. Enoxacin Impurity 4 and Enoxacin API
Enoxacin Impurity 8 (C14H15FN4O3, monoisotopic mass 306.1128 Da) can be unambiguously resolved from Enoxacin Impurity 4 (C13H15FN4O3, monoisotopic mass 294.1128 Da) and the parent drug Enoxacin (C15H17FN4O3, monoisotopic mass 320.1285 Da) by mass spectrometry . The mass difference of 12.00 Da between Impurity 8 and Impurity 4 corresponds to exactly one CH2 unit, while the 14.02 Da difference between Impurity 8 and Enoxacin reflects a distinct structural modification (loss of N-1 ethyl, gain of N-4 methyl on piperazine). This structural divergence results in distinct HPLC retention times under validated pharmacopeial gradient elution conditions on C18 columns with formic acid/ammonium acetate-methanol-acetonitrile mobile phases [1].
| Evidence Dimension | Monoisotopic mass (Da) for unambiguous LC-MS identification |
|---|---|
| Target Compound Data | 306.1128 Da (C14H15FN4O3, Enoxacin Impurity 8, CAS 115274-26-5) |
| Comparator Or Baseline | Enoxacin Impurity 4: 294.1128 Da (C13H15FN4O3, CAS 87939-21-7); Enoxacin API: 320.1285 Da (C15H17FN4O3, CAS 84294-96-2) |
| Quantified Difference | Δm = +12.00 Da vs. Impurity 4; Δm = −14.02 Da vs. Enoxacin API |
| Conditions | High-resolution mass spectrometry; FT-MS accurate mass determination as described for enoxacin related substances |
Why This Matters
This mass differentiation is critical for selecting the correct reference standard for LC-MS/MS impurity identification in ANDA submissions, where misassignment of an impurity peak due to using an incorrect reference standard can lead to regulatory rejection.
- [1] J Pharm Anal. 2016; Study on related substances in enoxacin preparations. HPLC-Triple Quad MS conditions: Thermo Accucore XL C18 column (4.6 mm × 250 mm, 4 μm); mobile phase: 0.1% formic acid (5 mmol/L ammonium acetate)-methanol-acetonitrile gradient. View Source
